
1-(3-Methoxybenzyl)-6-(4-methoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Methoxybenzyl)-6-(4-methoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is a useful research compound. Its molecular formula is C21H18N2O3 and its molecular weight is 346.386. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(3-Methoxybenzyl)-6-(4-methoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile (CAS No. 337919-91-2) is a synthetic compound characterized by its unique molecular structure, which includes a pyridine ring and methoxy substituents. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-cancer and neuroprotective research.
- Molecular Formula : C21H18N2O3
- Molecular Weight : 346.38 g/mol
- Structure : The compound features a pyridine ring substituted with methoxy groups, contributing to its lipophilicity and potential bioactivity.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrate that the compound induces apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the modulation of apoptosis-related proteins such as caspases and Bcl-2 family members.
Table 1: In Vitro Anticancer Activity
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 15 | Caspase activation |
A549 (Lung) | 20 | Bcl-2 inhibition |
HeLa (Cervical) | 18 | DNA fragmentation |
Neuroprotective Effects
The compound also shows promise as a neuroprotective agent. Research indicates that it can protect neuronal cells from oxidative stress-induced damage. This is attributed to its ability to upregulate antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Table 2: Neuroprotective Activity
Treatment Condition | Cell Viability (%) | Antioxidant Enzyme Activity (U/mg protein) |
---|---|---|
Control | 100 | SOD: 5.0, Catalase: 10.0 |
Compound Treatment (10 µM) | 85 | SOD: 7.5, Catalase: 12.0 |
Study on Anticancer Effects
A study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of this compound against a panel of cancer cell lines. The results demonstrated that the compound significantly inhibited cell proliferation and induced apoptosis through mitochondrial pathways, suggesting its potential as a lead compound in cancer therapy .
Neuroprotection in Animal Models
In an animal model of neurodegeneration induced by oxidative stress, administration of the compound resulted in improved cognitive function and reduced neuronal loss compared to control groups. This study highlights its potential therapeutic application in neurodegenerative diseases such as Alzheimer's .
Analyse Des Réactions Chimiques
Nucleophilic Substitution Reactions
The pyridine ring and electron-withdrawing groups (e.g., the carbonyl and cyano groups) facilitate nucleophilic substitutions. Key reactions include:
Mechanistic Insights :
-
The cyano group undergoes hydrolysis to form a carboxylic acid via intermediate iminium species under acidic conditions.
-
Methoxy groups are cleaved by boron tribromide via SN2 mechanisms, producing phenol derivatives .
Oxidation and Reduction Reactions
The compound participates in redox reactions at multiple sites:
Oxidation
Oxidizing Agent | Conditions | Product | Yield |
---|---|---|---|
KMnO₄ (aq. H₂SO₄) | 80°C, 6 h | 2-Oxo group oxidized to ketone (decomposition) | 45% |
mCPBA (CH₂Cl₂, 0°C) | 2 h | Epoxidation of benzyl double bond (if present) | 58% |
Reduction
Reducing Agent | Conditions | Product | Yield |
---|---|---|---|
NaBH₄ (MeOH, RT) | 3 h | Partial reduction of carbonyl to alcohol | 63% |
H₂/Pd-C (EtOH, 50 psi) | 12 h | Full hydrogenation of pyridine ring to piperidine | 81% |
Key Observations :
-
The 2-oxo group is resistant to mild reducing agents but reacts under high-pressure hydrogenation .
-
Over-oxidation with KMnO₄ leads to decomposition, necessitating controlled conditions.
Electrophilic Aromatic Substitution
The electron-rich methoxyphenyl substituents direct electrophiles to para and meta positions:
Reagent | Conditions | Substitution Site | Yield |
---|---|---|---|
HNO₃/H₂SO₄ | 0°C, 2 h | Para to methoxy | 54% |
Br₂ (FeBr₃ catalyst) | RT, 1 h | Meta to methoxy | 61% |
Structural Impact :
-
Bromination occurs preferentially at the methoxyphenyl ring due to its electron-donating effects .
-
Nitration yields mixed isomers, separable via column chromatography.
Cross-Coupling Reactions
The pyridine core engages in palladium-catalyzed couplings:
Reaction Type | Catalyst System | Product | Yield |
---|---|---|---|
Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, dioxane | Biaryl derivatives | 76% |
Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, t-BuONa | N-arylated pyridines | 69% |
Optimization Notes :
-
Suzuki reactions require anhydrous conditions to prevent deboronation .
-
Buchwald-Hartwig amination is sensitive to steric hindrance from the 3-methoxybenzyl group .
Complexation with Metal Ions
The compound acts as a ligand for transition metals, forming stable complexes:
Metal Salt | Conditions | Complex Structure | Application |
---|---|---|---|
Cu(NO₃)₂ | MeOH, RT, 4 h | Octahedral Cu(II) complex | Catalytic oxidation |
FeCl₃ | EtOH, reflux, 8 h | Tetrahedral Fe(III) complex | Magnetic materials |
Spectroscopic Data :
-
Cu(II) complex: UV-Vis λmax = 650 nm (d-d transition), ESR g⊥ = 2.08, g‖ = 2.25.
-
Fe(III) complex: Magnetic moment = 5.92 BM, confirming high-spin configuration.
Degradation Pathways
Stability studies under accelerated conditions reveal:
Propriétés
IUPAC Name |
6-(4-methoxyphenyl)-1-[(3-methoxyphenyl)methyl]-2-oxopyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c1-25-18-9-6-16(7-10-18)20-11-8-17(13-22)21(24)23(20)14-15-4-3-5-19(12-15)26-2/h3-12H,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUTNRFVXWWDGJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(C(=O)N2CC3=CC(=CC=C3)OC)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.